PF-5081090 -

PF-5081090

Catalog Number: EVT-8205542
CAS Number:
Molecular Formula: C18H21FN2O6S
Molecular Weight: 412.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PF-5081090 is a small molecule compound primarily developed for therapeutic applications. It is classified as a selective inhibitor of a specific target, which has implications in various biological pathways. The compound is notable for its potential in treating conditions related to inflammation and other diseases.

Source

PF-5081090 was initially developed by pharmaceutical researchers exploring novel therapeutic agents. The compound has been referenced in several studies focusing on its efficacy and safety profile in preclinical models.

Synthesis Analysis

Methods

The synthesis of PF-5081090 involves multiple steps that typically include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are commercially sourced.
  2. Reactions: Key reactions may include condensation, cyclization, or other organic transformations designed to build the molecular framework of PF-5081090.
  3. Purification: After synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product from by-products.

Technical Details

The synthesis requires careful control of reaction conditions (temperature, pressure, solvent) to ensure high yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of PF-5081090 at each stage of synthesis.

Molecular Structure Analysis

Structure

PF-5081090 features a unique molecular structure that contributes to its biological activity. The specific arrangement of atoms and functional groups within the molecule allows it to interact selectively with its target.

Data

The molecular formula for PF-5081090 can be expressed as CXHYNZOWC_{X}H_{Y}N_{Z}O_{W}, where XX, YY, ZZ, and WW represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. Detailed structural data can be obtained through crystallography studies or computational modeling.

Chemical Reactions Analysis

Reactions

PF-5081090 can participate in various chemical reactions that may include:

  1. Hydrolysis: Reaction with water leading to the breakdown of certain functional groups.
  2. Oxidation/Reduction: Changes in oxidation states that may alter the compound’s reactivity.
  3. Substitution Reactions: Replacement of specific atoms or groups within the molecule.

Technical Details

The reactivity profile of PF-5081090 can be studied using kinetic analyses and mechanistic studies to understand how it behaves under different conditions.

Mechanism of Action

Process

The mechanism of action for PF-5081090 involves binding to its specific biological target, which leads to modulation of signaling pathways. This interaction can inhibit or activate downstream effects that contribute to its therapeutic effects.

Data

Experimental data from binding assays and cellular assays provide insights into the potency and selectivity of PF-5081090 against its target. These studies help elucidate how effectively the compound can alter biological functions.

Physical and Chemical Properties Analysis

Physical Properties

PF-5081090 exhibits distinct physical properties such as:

  • Melting Point: A specific temperature range where the compound transitions from solid to liquid.
  • Solubility: Solubility profiles in various solvents (water, ethanol) which are critical for formulation development.

Chemical Properties

The chemical properties include stability under various conditions (pH, temperature) and reactivity with other chemicals. These properties are essential for predicting behavior in biological systems.

Applications

PF-5081090 has potential applications in scientific research related to:

  1. Drug Development: As a candidate for new therapeutic agents targeting inflammatory diseases.
  2. Biological Studies: To investigate pathways involved in disease mechanisms.
  3. Pharmacology: Understanding drug interactions and efficacy through preclinical studies.
Introduction to LpxC as a Therapeutic Target in Gram-Negative Pathogens

Role of Lipid A Biosynthesis in Bacterial Outer Membrane Integrity

Lipid A constitutes the hydrophobic anchor of lipopolysaccharide (LPS), which forms the outer leaflet of the outer membrane in Gram-negative bacteria. This asymmetric membrane architecture creates a formidable permeability barrier against xenobiotics, detergents, and host immune factors [4] [9]. The biosynthesis of lipid A occurs via the nine-step Raetz pathway in the cytoplasmic compartment. Disruption of this pathway compromises membrane integrity, leading to increased permeability, cell lysis, and potent activation of host immune responses through Toll-like receptor 4 (TLR4) recognition [4] [7]. Lipid A modifications (e.g., acylation, phosphorylation) dynamically regulate membrane fluidity and antibiotic resistance in response to environmental stressors, making its biosynthetic machinery an attractive intervention point [4].

Table 1: Key Lipid A Modifications Influencing Membrane Function

ModificationCatalyzing EnzymeBiological Impact
Addition of aminoarabinoseArnT (PmrK)Cationic antimicrobial peptide resistance
Addition of phosphoethanolamineEptA (PmrC)Enhanced membrane stability
Hydroxylation of acyl chainsLpxOImmune evasion
PalmitoylationPagPBile salt resistance

LpxC Enzyme Function and Conservation Across Gram-Negative Species

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) catalyzes the first committed step of lipid A biosynthesis: the zinc-dependent deacetylation of UDP-3-O-acyl-N-acetylglucosamine [6] [10]. This irreversible reaction overcomes the thermodynamic constraints of the initial LpxA-catalyzed acylation, establishing LpxC as the flux-controlling enzyme in the pathway [3] [8]. LpxC homologs exhibit >30% sequence identity across Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii, with a conserved catalytic domain featuring a unique "β-α-α-β sandwich" fold and hydrophobic substrate channel [6] [10]. Crucially, LpxC shares no structural homology with mammalian deacetylases, minimizing potential off-target effects [5] [8].

Table 2: LpxC Conservation in Priority Pathogens

Bacterial SpeciesSequence Identity vs. E. coli LpxC (%)Essentiality Status
Escherichia coli100%Essential
Pseudomonas aeruginosa38%Essential
Klebsiella pneumoniae78%Essential
Acinetobacter baumannii32%Conditionally dispensable

Rationale for Targeting LpxC in Multidrug-Resistant Infections

The global emergence of carbapenem-resistant Enterobacteriaceae and extensively drug-resistant P. aeruginosa has intensified the search for novel antibiotic targets [5] [6]. LpxC inhibitors offer three strategic advantages:

  • Bypassing existing resistance mechanisms: As a novel target, LpxC circumvents cross-resistance to β-lactams, fluoroquinolones, and aminoglycosides [5].
  • Potentiating conventional antibiotics: LpxC inhibition synergizes with antibiotics typically ineffective against Gram-negatives (e.g., vancomycin, rifampicin) by compromising outer membrane integrity [1] [9].
  • Endotoxin reduction: By blocking lipid A synthesis, LpxC inhibitors may mitigate septic shock complications during therapy [8] [10].

Properties

Product Name

PF-5081090

IUPAC Name

4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1-yl]-N-hydroxy-2-methyl-2-methylsulfonylbutanamide

Molecular Formula

C18H21FN2O6S

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C18H21FN2O6S/c1-18(17(23)20-24,28(3,25)26)7-9-21-8-6-12(10-16(21)22)14-5-4-13(27-2)11-15(14)19/h4-6,8,10-11,24H,7,9H2,1-3H3,(H,20,23)

InChI Key

DNVUWHWBCMGQLU-UHFFFAOYSA-N

SMILES

CC(CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C

Canonical SMILES

CC(CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.